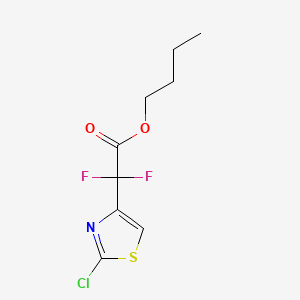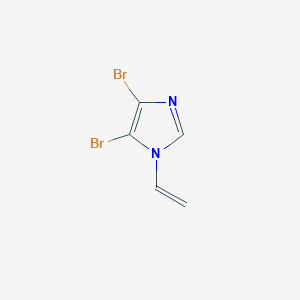
4,5-dibromo-1-ethenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-1-ethenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms at positions 4 and 5, along with an ethenyl group at position 1, makes this compound particularly interesting for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1-ethenyl-1H-imidazole typically involves the bromination of 1-ethenyl-1H-imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include a solvent such as acetonitrile or dichloromethane, and the process is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1-ethenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The bromine atoms can be reduced to form 1-ethenyl-1H-imidazole.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted imidazoles with various functional groups.
- Epoxides or diols from oxidation reactions.
- De-brominated imidazoles from reduction reactions.
Scientific Research Applications
4,5-Dibromo-1-ethenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5-dibromo-1-ethenyl-1H-imidazole involves its interaction with various molecular targets. The bromine atoms and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
- 4,5-Dibromo-1-methyl-1H-imidazole
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
- 1-Vinyl-1H-imidazole
Comparison: 4,5-Dibromo-1-ethenyl-1H-imidazole is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its methyl-substituted counterparts. The ethenyl group allows for additional reactions such as polymerization or cross-linking, making it more versatile for certain applications.
Properties
Molecular Formula |
C5H4Br2N2 |
|---|---|
Molecular Weight |
251.91 g/mol |
IUPAC Name |
4,5-dibromo-1-ethenylimidazole |
InChI |
InChI=1S/C5H4Br2N2/c1-2-9-3-8-4(6)5(9)7/h2-3H,1H2 |
InChI Key |
VHRFOYQKUSDLDT-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=NC(=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
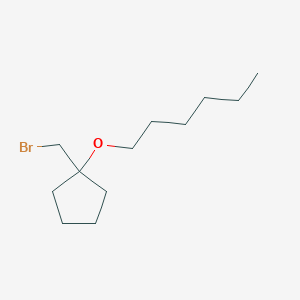
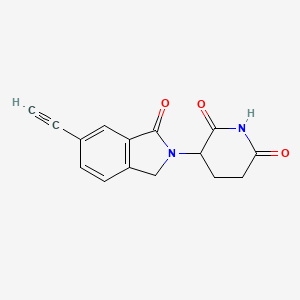
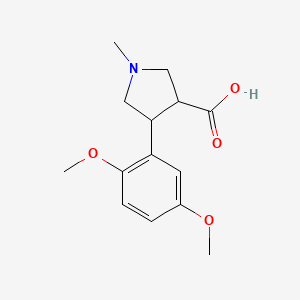

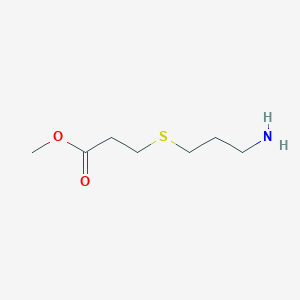
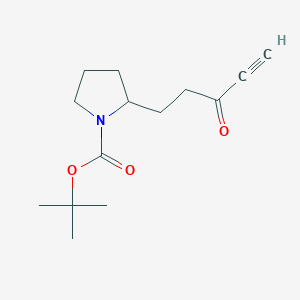
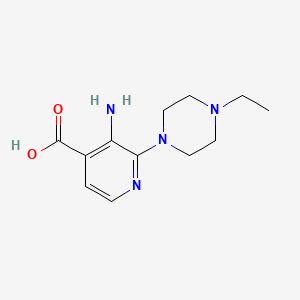
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)

